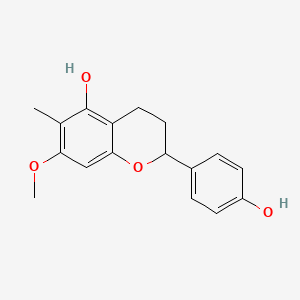
BenzylcetyldiMethylaMMoniuM Chloride Hydrate
概要
説明
BenzylcetyldiMethylaMMoniuM Chloride Hydrate, also known as BAC-C16, is a compound with the molecular formula C25H48ClNO . It is a cationic surfactant that possesses intrinsic antimicrobial activity .
Molecular Structure Analysis
The molecular structure of BenzylcetyldiMethylaMMoniuM Chloride Hydrate consists of a long hydrocarbon chain attached to a quaternary nitrogen atom. The nitrogen atom is also bonded to a benzyl group and two methyl groups . The InChI string of the compound isInChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1 . Physical And Chemical Properties Analysis
BenzylcetyldiMethylaMMoniuM Chloride Hydrate has a molecular weight of 414.1 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 17 . The exact mass and monoisotopic mass of the compound are 413.3424428 g/mol .科学的研究の応用
Microemulsion and pH Value Effects Benzylcetyldimethylammonium chloride forms water-in-oil microemulsions, impacting the apparent pKa values of hydrophilic indicators. This effect varies with the structure of buffers and molar ratios of water to surfactant, demonstrating the surfactant’s role in modifying chemical environments and reactions in microemulsions (Vieira & Seoud, 1989).
Corrosion Inhibition The compound shows effectiveness as a corrosion inhibitor for iron in environments like sodium chloride solutions. It impacts the anodic reaction and is especially effective at low temperatures. Its inhibition characteristics can be understood through thermodynamics and its structure (Zvauya & Dawson, 1994).
Ion-Exchange Resin and Ionic Properties Studies on the densities and viscosities of benzyltrialkylammonium chlorides in aqueous solutions contribute to understanding ion pair association constants and the hydrophobic hydration of these compounds. This is relevant for applications in ion-exchange resins and their interaction with different ions (Owens, Guarilloff, & Kurucsev, 1995).
Interface Polarity in Reversed Micelles The polarity at the interface of benzylcetyldimethylammonium chloride micelles in various solvents has been investigated. This research is significant for understanding the micellar environments in anionic, cationic, and nonionic systems, which is crucial for applications ranging from pharmaceuticals to material science (Correa, Biasutti, & Silber, 1996).
Adsorptive Removal in Water Treatment The adsorptive removal of benzylcetyldimethylammonium chloride from aqueous solutions onto activated carbon cloth has been studied, providing insights into the efficiency and mechanisms of water purification processes (Duman & Ayranci, 2010).
Ionic Liquids in Cellulose Functionalization The use of benzylcetyldimethylammonium chloride as a solvent for cellulose in ionic liquids demonstrates its role in polymer science, specifically in the synthesis of cellulose derivatives (Heinze, Schwikal, & Barthel, 2005).
Advanced Oxidation Processes Research on the degradation of benzylcetyldimethylammonium chloride through advanced oxidation processes like UV/chlorine treatment reveals its environmental fate and treatment strategies for micropollutants (Huang et al., 2017).
Anion Exchange Membranes Investigations into cross-linked polymers containing benzylcetyldimethylammonium chloride show its potential in developing anion exchange membranes, relevant for electrochemical applications and fuel cell technologies (Disabb-Miller et al., 2013).
Electrochemical Properties Studies on the electrochemical properties of benzyl-substituted ammonium ionic liquids, including benzylcetyldimethylammonium chloride, have implications for their use in applications like sodium batteries (Kim, Lang, & Kohl, 2005).
Gas Chromatography Applications The use of benzylcetyldimethylammonium chloride in organic molten salt phases for gas chromatography demonstrates its utility in analytical chemistry for separating a wide range of compounds (Poole et al., 1984).
Safety and Hazards
将来の方向性
BenzylcetyldiMethylaMMoniuM Chloride Hydrate has been used in research studies, for example, as a toxicant in a study on the oxygen consumption rate of Caenorhabditis elegans . Its future use may continue to be in research and potentially in the development of antimicrobial agents due to its intrinsic antimicrobial activity .
作用機序
Target of Action
BenzylcetyldiMethylaMMoniuM Chloride Hydrate, also known as Cetalkonium chloride, is primarily an antibacterial agent . It is an ammonium preservative with anti-inflammatory activity . It is used in the study of aphthous ulcers .
Mode of Action
As an antibacterial agent, it is likely to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Result of Action
The primary result of the action of BenzylcetyldiMethylaMMoniuM Chloride Hydrate is its antibacterial effect . By disrupting bacterial cell membranes, it can lead to bacterial cell death, thereby helping to control bacterial infections .
特性
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N.ClH.H2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQWOUVFEBQHAN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BenzylcetyldiMethylaMMoniuM Chloride Hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



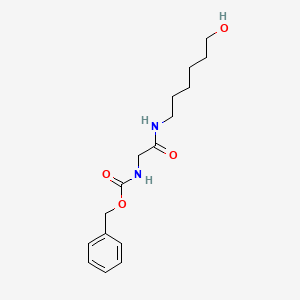

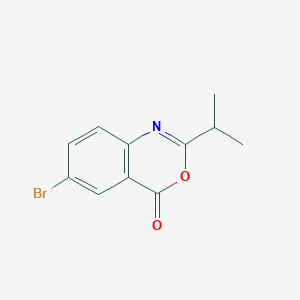
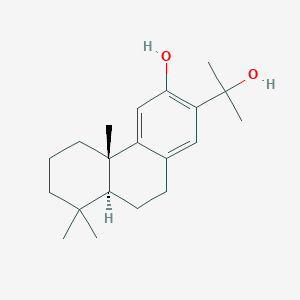

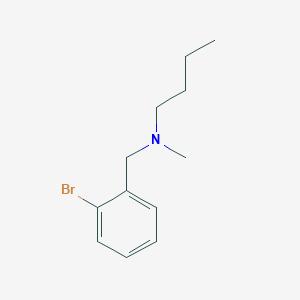

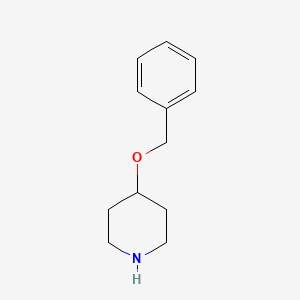
![2-(6-Fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B3038141.png)


![8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol, 9CI; (3RS,6RS)-form, 3-O-Ac](/img/structure/B3038145.png)

